N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide is a complex organic compound that features a benzodioxole moiety and a chlorobenzamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target various cancer cell lines and auxin receptors , which play crucial roles in cell proliferation and plant growth, respectively.
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide might interact with its targets to disrupt normal cell cycle progression and promote cell death.
Biochemical Pathways
It’s plausible that the compound could influence pathways related to cell cycle regulation and apoptosis, given the observed effects on cell cycle arrest and induction of apoptosis .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The result of the compound’s action could be the inhibition of cell proliferation and induction of apoptosis in targeted cells . This could potentially lead to a decrease in the growth of cancerous cells or enhanced root growth in plants .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzodioxole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the benzo[d][1,3]dioxol-5-yl and hydroxypropyl groups in the molecule .
Cellular Effects
Some benzodioxole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Studies on similar compounds suggest that dosage can significantly influence the observed effects, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Given its structural features, it could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole intermediate, which is then reacted with a chlorobenzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- 1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane
- 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide .
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzodioxole moiety with a chlorobenzamide group allows for versatile applications in various scientific fields .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJUSZQEGOQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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